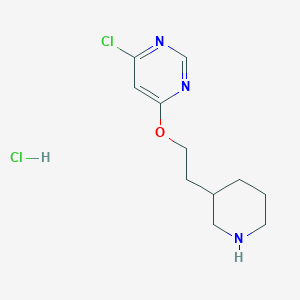![molecular formula C14H22ClNO2 B1397646 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220036-83-8](/img/structure/B1397646.png)
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
説明
“4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219980-01-4 . It has a molecular weight of 257.76 . This compound is typically in powder form and is stored at room temperature .
Physical And Chemical Properties Analysis
“4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 257.76 .科学的研究の応用
Serotonin Reuptake Inhibition
Paroxetine hydrochloride, a derivative similar to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, functions as a selective serotonin reuptake inhibitor. This compound has applications in treating various disorders including depression, generalized anxiety disorder, obsessive-compulsive disorder, and posttraumatic stress disorder. The properties and effects of this compound have been extensively studied, providing insights into its pharmaceutical applications (Germann et al., 2013).
Metabolic Activity
Compounds with structural similarities to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride have been observed to influence metabolic activities in animal models. For instance, certain piperidine derivatives have shown to reduce food intake and weight gain in obese rats, indicating potential applications in weight management and obesity research (Massicot et al., 1985).
Thermogenic Effects
Another study on a non-amphetaminic compound structurally related to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride demonstrated an increase in energy expenditure and resting metabolic rate in rats. This indicates potential applications in understanding and managing metabolic disorders (Massicot et al., 1985).
Opiate Activity
Research on piperidine derivatives has also explored their potential in opiate analgesics. These studies have shown that specific modifications in the piperidine nucleus can yield potent mu-opiate agonists, suggesting applications in pain management and anesthesiology (Galt et al., 1989).
Receptor Binding Studies
Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, have been synthesized and studied for their receptor binding properties, specifically for σ-1 receptors. This has implications in neurological studies and the development of imaging probes for brain research (Waterhouse et al., 1997).
Anti-Inflammatory and Antioxidant Properties
Some derivatives of piperidines have been evaluated for their anti-inflammatory and antioxidant properties, indicating potential for therapeutic applications in treating inflammation and oxidative stress-related disorders (Geronikaki et al., 2003).
Neuroprotective Agents
Derivatives of piperidine, similar to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, have been identified as neuroprotective agents, particularly in blocking N-methyl-D-aspartate responses. This suggests potential applications in neurological research and treatment of neurodegenerative diseases (Zhou et al., 1999).
Antifungal and Analgesic Activities
Piperidine derivatives have also been examined for their antifungal and analgesic activities, indicating potential for applications in treating fungal infections and pain management (Rameshkumar et al., 2003).
Parkinsonism Studies
The compound MPTP, a meperidine analog and structurally related to piperidines, has been studied for its effects on the substantia nigra in the brain, providing insights into the mechanisms of parkinsonism (Langston et al., 1983).
Safety And Hazards
特性
IUPAC Name |
4-(2-phenoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWOCSLMGKKIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220036-83-8 | |
| Record name | Piperidine, 4-[(2-phenoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)
![2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397564.png)
![3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397565.png)
![3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397568.png)
![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)
![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)
![3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397574.png)
![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)
![4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397576.png)
![3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397580.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)
![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)
